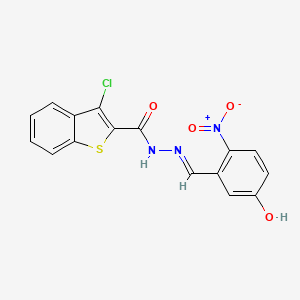
4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone, also known as BCBT, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a thiosemicarbazone derivative, which is a class of compounds known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone is not yet fully understood. However, studies have suggested that 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to exhibit various other biochemical and physiological effects. Studies have suggested that 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone exhibits antioxidant and anti-inflammatory activity, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone in lab experiments is its potent antitumor activity. However, one of the limitations of using 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone. One area of research is the development of more efficient synthesis methods for 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone, which could increase its availability for research purposes. Another area of research is the investigation of the potential use of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone in combination with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone and its potential therapeutic benefits in various disease settings.
In conclusion, 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone is a promising compound that has been studied for its potential use in various scientific research applications, particularly in the field of cancer research. While there are still many unanswered questions regarding the mechanism of action and potential therapeutic benefits of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone, continued research in this area may lead to the development of new and effective cancer treatments.
Synthesemethoden
The synthesis of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone involves the reaction of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde with N-methylthiosemicarbazide in the presence of a suitable catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone has been studied for its potential use in various scientific research applications. One of the most promising applications of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone is in the field of cancer research. Studies have shown that 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde N-methylthiosemicarbazone exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
1-[(E)-(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-19-17(24)21-20-10-13-8-14(18)16(15(9-13)22-2)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,19,21,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEGIONNNTVFBL-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908245.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908252.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)


![N-{2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908295.png)
![2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908299.png)
![N-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908306.png)
![methyl 2-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5908318.png)
![N'-({5-[(4-methylphenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908327.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908339.png)